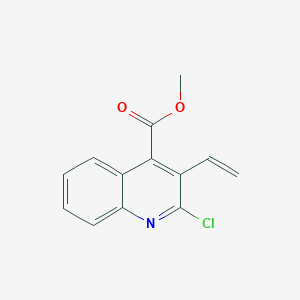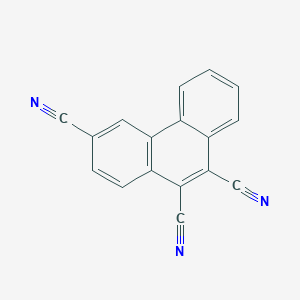![molecular formula C15H13ClO4S B14584101 2-[(4-Chloro-3-methoxyphenyl)sulfanyl]-4-methoxybenzoic acid CAS No. 61150-70-7](/img/structure/B14584101.png)
2-[(4-Chloro-3-methoxyphenyl)sulfanyl]-4-methoxybenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-Chloro-3-methoxyphenyl)sulfanyl]-4-methoxybenzoic acid is an organic compound that features a benzoic acid core substituted with chloro, methoxy, and sulfanyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Chloro-3-methoxyphenyl)sulfanyl]-4-methoxybenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Friedel-Crafts Acylation: Introduction of the acyl group to the aromatic ring using reagents such as acetyl chloride (CH₃COCl) and aluminum chloride (AlCl₃) as a catalyst.
Sulfonation: Introduction of the sulfanyl group using sulfuric acid (H₂SO₄) and sulfur trioxide (SO₃).
Methoxylation: Introduction of the methoxy group using methanol (CH₃OH) and a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
2-[(4-Chloro-3-methoxyphenyl)sulfanyl]-4-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) in the presence of a catalyst.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄).
Substitution: Halogen substitution reactions can occur using reagents like chlorine (Cl₂) and iron(III) chloride (FeCl₃).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) with a metal catalyst.
Reduction: Sodium borohydride (NaBH₄) in an appropriate solvent.
Substitution: Chlorine (Cl₂) and iron(III) chloride (FeCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce different halogen atoms into the aromatic ring.
科学研究应用
2-[(4-Chloro-3-methoxyphenyl)sulfanyl]-4-methoxybenzoic acid has several applications in scientific research:
作用机制
The mechanism of action of 2-[(4-Chloro-3-methoxyphenyl)sulfanyl]-4-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors on cell surfaces, leading to altered cellular responses.
Oxidative Stress: Inducing oxidative stress in cells, which can lead to cell death or other biological effects.
相似化合物的比较
Similar Compounds
4-Chloro-3-methylphenol: Known for its disinfectant and antiseptic properties.
4-Chloro-2-fluoro-3-methoxyphenylboronic acid: Used in organic synthesis and medicinal chemistry.
2,4-Dibromophenol: Utilized in various chemical reactions and as an intermediate in the synthesis of other compounds.
Uniqueness
2-[(4-Chloro-3-methoxyphenyl)sulfanyl]-4-methoxybenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
属性
CAS 编号 |
61150-70-7 |
|---|---|
分子式 |
C15H13ClO4S |
分子量 |
324.8 g/mol |
IUPAC 名称 |
2-(4-chloro-3-methoxyphenyl)sulfanyl-4-methoxybenzoic acid |
InChI |
InChI=1S/C15H13ClO4S/c1-19-9-3-5-11(15(17)18)14(7-9)21-10-4-6-12(16)13(8-10)20-2/h3-8H,1-2H3,(H,17,18) |
InChI 键 |
DLGVBWHERFUPGG-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)C(=O)O)SC2=CC(=C(C=C2)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


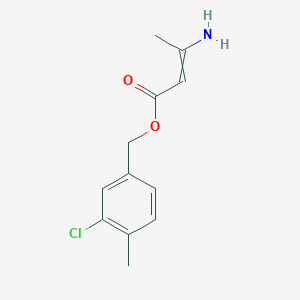
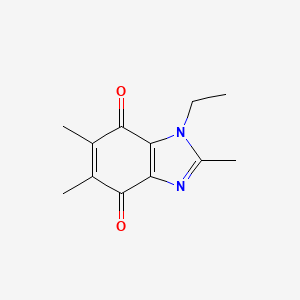
![3-[4-(6-Methylheptyl)piperidin-1-yl]propan-1-ol;hydrochloride](/img/structure/B14584028.png)
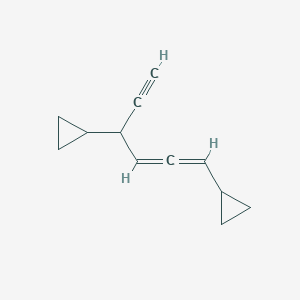
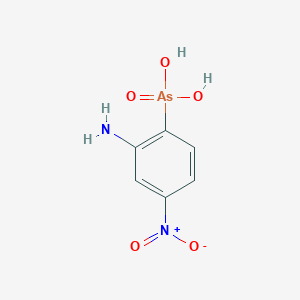
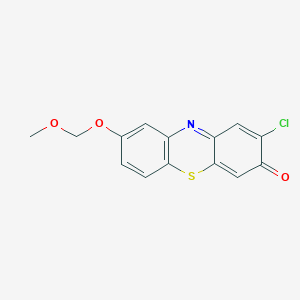
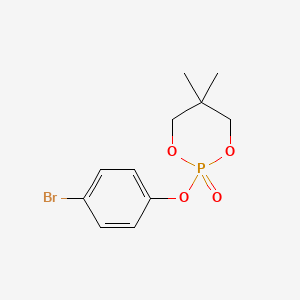
![Phenol, 4-[5-[(2-hydroxyethyl)methylamino]-1H-1,2,4-triazol-3-yl]-](/img/structure/B14584052.png)
![Naphthalene, 1-[(triphenylmethyl)thio]-](/img/structure/B14584058.png)
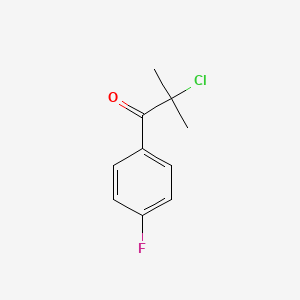
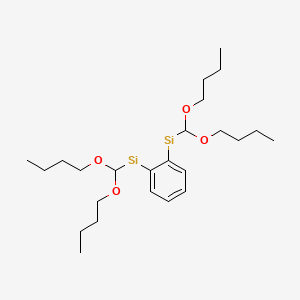
![N-[1-Phenyl-3-(thiophen-2-yl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B14584069.png)
